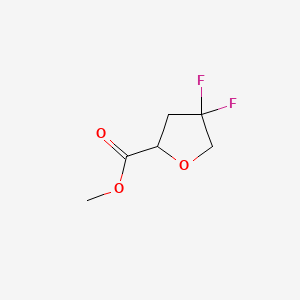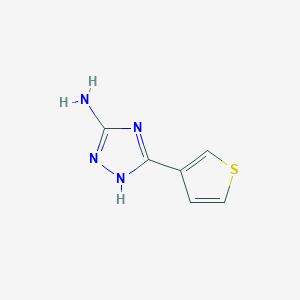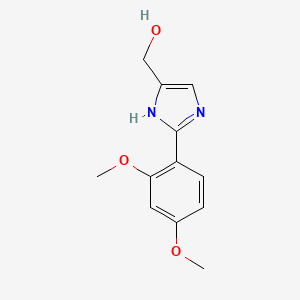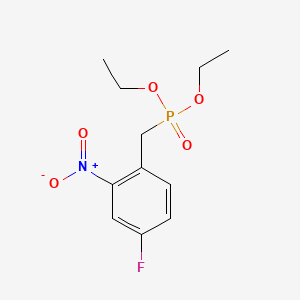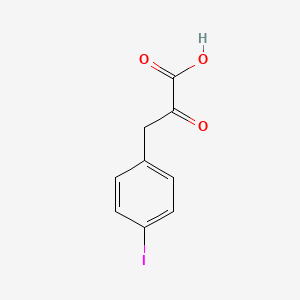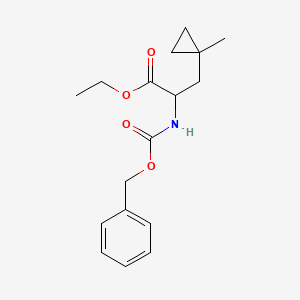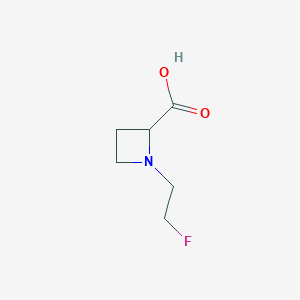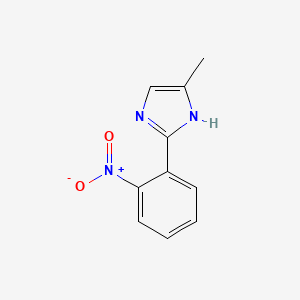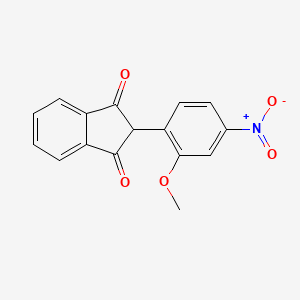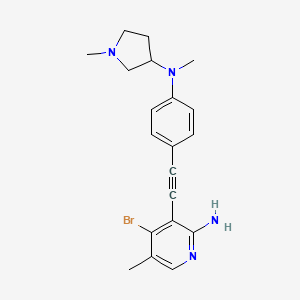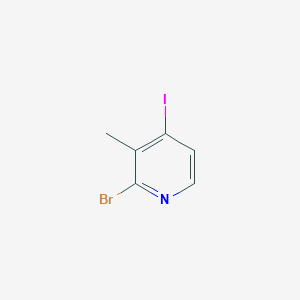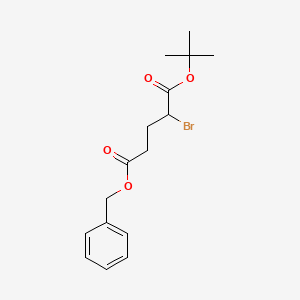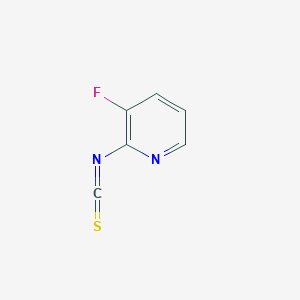
3-Fluoro-2-isothiocyanatopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-isothiocyanatopyridine is a fluorinated pyridine derivative with the molecular formula C₆H₃FN₂S. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and an isothiocyanate group on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be treated with thiophosgene or other thiocarbonyl transfer reagents to introduce the isothiocyanate group, yielding 3-Fluoro-2-isothiocyanatopyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines, thiols, and alcohols.
Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in polar aprotic solvents like DMF or DMSO.
Cyclization: Reagents such as primary amines or hydrazines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-amino-2-fluoropyridine or 3-thio-2-fluoropyridine can be formed.
Cyclized Products: Various heterocyclic compounds, including pyrimidines and triazoles.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-isothiocyanatopyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Material Science: Utilized in the development of novel materials with unique electronic or optical properties.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-isothiocyanatopyridine involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-isothiocyanatopyridine
- 4-Fluoro-2-isothiocyanatopyridine
- 3-Fluoro-5-isothiocyanatopyridine
Comparison
Compared to its analogs, 3-Fluoro-2-isothiocyanatopyridine is unique due to the specific positioning of the fluorine and isothiocyanate groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the 2-position fluorine can make the compound more reactive towards nucleophiles compared to the 4-position .
Eigenschaften
Molekularformel |
C6H3FN2S |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-fluoro-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H |
InChI-Schlüssel |
PMYOFAJXAVIMSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N=C=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


